molecular formula C20H23ClN2O4 B2954759 N1-(2-chlorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide CAS No. 1396884-70-0

N1-(2-chlorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide

Cat. No. B2954759
CAS RN: 1396884-70-0
M. Wt: 390.86
InChI Key: WODRHERRMXJVDQ-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide, also known as CB-3-3, is a compound that has been widely studied for its potential therapeutic applications. It is a small molecule that belongs to the class of oxalamides, which have been shown to possess a range of biological activities. In

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based molecules have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral efficacy.

Anti-inflammatory Properties

The indole nucleus, present in the compound, is associated with anti-inflammatory activities. This is particularly relevant in the development of new pharmaceuticals aimed at treating chronic inflammatory diseases. The compound’s ability to modulate inflammatory pathways could be pivotal in therapeutic applications .

Anticancer Potential

Indole derivatives are known to possess anticancer activities. The compound’s structure could be explored for its potential to inhibit cancer cell growth and proliferation. Research into its mode of action could lead to the development of novel anticancer agents .

Anti-HIV Effects

Compounds with an indole base have been studied for their potential to act against HIV. By interfering with the replication process of the virus, these compounds, including the one under analysis, could serve as a basis for new anti-HIV medications .

Antioxidant Capabilities

The oxidative stress response in various diseases can be mitigated by antioxidants. Indole derivatives have shown promise as antioxidants, suggesting that the compound may have applications in preventing or treating oxidative stress-related conditions .

Antimicrobial Activity

The broad-spectrum biological activities of indole derivatives include antimicrobial effects. This compound could be investigated for its efficacy against a range of microbial pathogens, offering a potential avenue for new antimicrobial drug development .

Antitubercular Action

Given the ongoing challenge of tuberculosis, indole-based compounds with antitubercular activity are of significant interest. The compound’s ability to target mycobacterial infections could be a key area of research .

Antidiabetic Influence

Indole derivatives have been associated with antidiabetic effects, which could be due to their influence on metabolic pathways. Investigating the compound’s potential to regulate blood sugar levels could lead to new treatments for diabetes .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-20(26,11-14-7-9-16(27-2)10-8-14)13-23-19(25)18(24)22-12-15-5-3-4-6-17(15)21/h3-10,26H,11-13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODRHERRMXJVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide

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